(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
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Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C22H16O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications
Novel Formation and Reaction Mechanisms
- The study by Matsumoto et al. (2008) discusses the formation of iodine-substituted benzenes through a reaction that involves irradiation to accelerate the process, indicating a potential method for modifying benzofuran derivatives Matsumoto, S., Takase, K., & Ogura, K. (2008).
Catalytic Applications
- Ghorbanloo and Alamooti (2017) report on the encapsulation of a molybdenum(VI) complex within zeolite Y, demonstrating its effectiveness as a reusable catalyst for oxidation reactions. This suggests potential catalytic applications for similar compounds Ghorbanloo, M., & Maleki Alamooti, A. (2017).
Synthetic Chemistry
- Katritzky et al. (2004) explored C-Acylation reactions involving thiophenes, presenting methodologies that could be applicable to the synthesis and functionalization of related compounds Katritzky, A., Suzuki, K., & Singh, S. (2004).
Material Science and Photophysical Properties
- Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives for their electroluminescent device properties, highlighting the potential use of similar benzofuran derivatives in OLEDs and related technologies Roh, S., Kim, Y.-H., Seo, K., Lee, D. H., Kim, H.-K., Park, Y.-I., Park, J., & Lee, J. (2009).
Reaction Studies and Chemical Behavior
- Hishmat, Rahman, and Moawad (1981) detail reactions of diphenyl-methoxybenzofuran derivatives, providing insight into the reactivity and potential transformations of similar chemical structures Hishmat, O., Rahman, A., & Moawad, M. I. (1981).
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-13-9-10-28-20(13)12-19-21(23)17-8-7-16(11-18(17)27-19)26-22(24)14-3-5-15(25-2)6-4-14/h3-12H,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLLWWFSFJJFAG-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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